Iolidonic acid

Übersicht

Beschreibung

Sie wird häufig zur Behandlung verschiedener Knochenkrankheiten eingesetzt, darunter Osteoporose, Morbus Paget und Knochenkomplikationen im Zusammenhang mit Krebs . Die Verbindung hat eine hohe Affinität zu Knochengewebe und wirkt durch Hemmung des Knochenabbaus.

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Iolidonsäure erfolgt typischerweise durch Bis-Phosphonierung von 2-(1H-Imidazol-1-yl)essigsäure. Der Prozess beginnt mit der Herstellung des Zwischenprodukts 2-(1H-Imidazol-1-yl)essigsäure, das dann unter Verwendung von Phosphorsäure und Phosphortrichlorid phosphoniert wird . Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, wobei das Gemisch bei bestimmten Temperaturen erhitzt und gerührt wird, um die Bildung des gewünschten Produkts sicherzustellen.

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Iolidonsäure einen mehrstufigen Prozess, der die Synthese von Zwischenprodukten, deren Reinigung und die anschließende Phosphonierung umfasst. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Einsatz von fortschrittlichen Geräten und strengen Qualitätskontrollmaßnahmen ist unerlässlich, um die Konsistenz und Wirksamkeit der Verbindung zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of iolidonic acid typically involves the bis-phosphonation of 2-(1H-imidazol-1-yl)acetic acid. The process begins with the preparation of the intermediate, 2-(1H-imidazol-1-yl)acetic acid, which is then subjected to phosphonation using phosphorous acid and phosphorus trichloride . The reaction is carried out under controlled conditions, with the mixture being heated and stirred at specific temperatures to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves a multi-step process that includes the synthesis of intermediates, their purification, and subsequent phosphonation. The process is optimized to ensure high yield and purity of the final product. The use of advanced equipment and stringent quality control measures are essential to maintain the consistency and efficacy of the compound .

Analyse Chemischer Reaktionen

Reaktionstypen: Iolidonsäure durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für ihre biologische Aktivität und therapeutische Anwendung.

Häufige Reagenzien und Bedingungen:

Oxidation: Iolidonsäure kann unter kontrollierten Bedingungen mit starken Oxidationsmitteln oxidiert werden.

Reduktion: Die Reduktion von Iolidonsäure beinhaltet die Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Substitutionsreaktionen beinhalten typischerweise den Austausch von funktionellen Gruppen im Molekül, der durch bestimmte Reagenzien und Katalysatoren erleichtert wird.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Iolidonsäure, die möglicherweise eine verbesserte oder modifizierte biologische Aktivität haben .

Wissenschaftliche Forschungsanwendungen

Iolidonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Modellverbindung zur Untersuchung der Bisphosphonatchemie und ihrer Wechselwirkungen mit Knochengewebe verwendet.

Biologie: Forschungen zu Iolidonsäure haben Einblicke in den Knochenstoffwechsel und die Mechanismen des Knochenabbaus gebracht.

5. Wirkmechanismus

Iolidonsäure entfaltet ihre Wirkung, indem sie die Aktivität von Osteoklasten hemmt, den Zellen, die für den Knochenabbau verantwortlich sind. Sie bindet an die Knochenmineralmatrix und wird während des Knochenabbaus von Osteoklasten aufgenommen. Im Inneren der Zellen hemmt Iolidonsäure den Mevalonatweg und zielt dabei speziell auf das Enzym Farnesyldiphosphatsynthase ab. Diese Hemmung stört die Prenylierung kleiner GTPase-Signalproteine, was zur Apoptose von Osteoklasten und einer Verringerung des Knochenabbaus führt .

Ähnliche Verbindungen:

Clodronat: Ein Bisphosphonat der ersten Generation mit einfachen Substituenten, die an den zentralen Kohlenstoff gebunden sind.

Etidronat: Ein weiteres Bisphosphonat der ersten Generation mit ähnlichen Eigenschaften wie Clodronat.

Pamidronat: Ein Bisphosphonat der zweiten Generation mit einer aliphatischen Seitenkette, die einen einzigen Stickstoff enthält.

Alendronat: Ähnlich wie Pamidronat, aber mit unterschiedlichen Seitenkettenstrukturen.

Ibandronat: Ein Bisphosphonat der zweiten Generation mit erhöhter Wirksamkeit.

Risedronat: Ein Bisphosphonat der dritten Generation mit einer Heterocyclen-Seitenkette, die Stickstoffatome enthält.

Einzigartigkeit von Iolidonsäure: Iolidonsäure zeichnet sich durch ihre hohe Wirksamkeit und Affinität zu Knochengewebe aus. Sie ist eines der wirksamsten verfügbaren Bisphosphonate mit einer relativen Wirksamkeit, die deutlich höher ist als die von Bisphosphonaten der ersten und zweiten Generation. Ihre einzigartige Struktur, die zwei Stickstoffatome in einem Imidazolring enthält, trägt zu ihrer verbesserten Wirksamkeit und Spezifität bei der gezielten Ansprache von Osteoklasten bei .

Wirkmechanismus

Iolidonic acid exerts its effects by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It binds to the bone mineral matrix and is internalized by osteoclasts during bone resorption. Once inside the cells, this compound inhibits the mevalonate pathway, specifically targeting the enzyme farnesyl diphosphate synthase. This inhibition disrupts the prenylation of small GTPase signaling proteins, leading to the apoptosis of osteoclasts and a reduction in bone resorption .

Vergleich Mit ähnlichen Verbindungen

Clodronate: A first-generation bisphosphonate with simple substituents attached to the central carbon.

Etidronate: Another first-generation bisphosphonate with similar properties to clodronate.

Pamidronate: A second-generation bisphosphonate with an aliphatic side chain containing a single nitrogen.

Alendronate: Similar to pamidronate but with different side chain structures.

Ibandronate: A second-generation bisphosphonate with enhanced potency.

Risedronate: A third-generation bisphosphonate with a heterocycle side chain containing nitrogen atoms.

Uniqueness of Iolidonic Acid: this compound stands out due to its high potency and affinity for bone tissue. It is one of the most potent bisphosphonates available, with a relative potency significantly higher than that of first and second-generation bisphosphonates. Its unique structure, which includes two nitrogen atoms in an imidazole ring, contributes to its enhanced efficacy and specificity in targeting osteoclasts .

Biologische Aktivität

Iolidonic acid, a compound of interest in pharmacological research, has been studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing from various scientific sources.

Chemical Structure and Properties

This compound is a derivative of the indole-3-acetic acid family. Its chemical structure contributes to its biological activity, particularly in plant growth regulation and potential therapeutic applications in humans. The molecular formula is C10H9NO3, and its structure allows for interactions with various biological targets.

Biological Activities

This compound exhibits several biological activities, which can be categorized as follows:

- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests its potential use in developing new antimicrobial agents.

- Cytotoxic Effects : this compound has been investigated for its cytotoxic properties against cancer cell lines. It appears to induce apoptosis (programmed cell death) in certain cancer cells, making it a candidate for cancer therapy.

The mechanisms underlying the biological activities of this compound are complex and multifactorial:

- Interaction with Cellular Signaling Pathways : this compound may influence key signaling pathways involved in cell proliferation and apoptosis. For instance, it has been reported to affect the MAPK/ERK pathway, which plays a significant role in cell survival and differentiation.

- Gene Expression Modulation : The compound can alter the expression of genes associated with inflammation and apoptosis. This modulation can enhance or inhibit specific cellular responses depending on the context.

Case Studies and Research Findings

Recent studies have provided insights into the practical applications of this compound:

- Study on Antioxidant Activity :

- Anti-inflammatory Research :

- Cytotoxicity Against Cancer Cells :

Data Table: Summary of Biological Activities

Eigenschaften

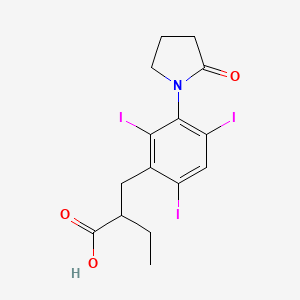

IUPAC Name |

2-[[2,4,6-triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]methyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16I3NO3/c1-2-8(15(21)22)6-9-10(16)7-11(17)14(13(9)18)19-5-3-4-12(19)20/h7-8H,2-6H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGWMPWEXXUAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=C(C(=C(C=C1I)I)N2CCCC2=O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16I3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865013 | |

| Record name | 2-{[2,4,6-Triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]methyl}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21766-53-0 | |

| Record name | Iolidonic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021766530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IOLIDONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1H5V6OZSE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.